2-(p-Methylbenzamido)-3-picoline
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Overview
Description
2-(p-Methylbenzamido)-3-picoline is an organic compound that belongs to the class of amides and picolines It is characterized by the presence of a picoline ring substituted with a p-methylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methylbenzamido)-3-picoline typically involves the reaction of 3-picoline with p-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methylbenzamido)-3-picoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The picoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Methylbenzamido)-3-picoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
2-(p-Methylbenzamido)-3-picoline can be compared with other similar compounds, such as:
2-(p-Methylbenzamido)-4-picoline: Similar structure but with the amido group at a different position on the picoline ring.
2-(p-Methylbenzamido)-5-picoline: Another positional isomer with potential differences in reactivity and biological activity.
2-(p-Methylbenzamido)-6-picoline: Yet another isomer with unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
36845-01-9 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-methyl-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-12(8-6-10)14(17)16-13-11(2)4-3-9-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
XKCKSAJWVZAVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
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